molecular formula C14H18ClNO2S B15181696 Carbamothioic acid, (3-(2-butenyloxy)-4-chlorophenyl)-, O-(1-methylethyl) ester, (E)- CAS No. 165549-70-2

Carbamothioic acid, (3-(2-butenyloxy)-4-chlorophenyl)-, O-(1-methylethyl) ester, (E)-

Cat. No.: B15181696
CAS No.: 165549-70-2
M. Wt: 299.8 g/mol
InChI Key: LBYJZZVZGAZWLU-SNAWJCMRSA-N
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Description

Carbamothioic acid, (3-(2-butenyloxy)-4-chlorophenyl)-, O-(1-methylethyl) ester, (E)- is a chemical compound with a complex structure It is characterized by the presence of a carbamothioic acid group, a butenyloxy group, a chlorophenyl group, and an isopropyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamothioic acid, (3-(2-butenyloxy)-4-chlorophenyl)-, O-(1-methylethyl) ester, (E)- typically involves multiple steps. One common method includes the reaction of 3-(2-butenyloxy)-4-chlorophenol with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction temperatures can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Carbamothioic acid, (3-(2-butenyloxy)-4-chlorophenyl)-, O-(1-methylethyl) ester, (E)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Carbamothioic acid, (3-(2-butenyloxy)-4-chlorophenyl)-, O-(1-methylethyl) ester, (E)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamothioic acid, (3-(2-butenyloxy)-4-chlorophenyl)-, O-(1-methylethyl) ester, (E)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Carbamothioic acid, (3-(2-butenyloxy)-4-methoxyphenyl)-, O-(1-methylethyl) ester: Similar structure but with a methoxy group instead of a chloro group.

    Carbamothioic acid, (3-(2-butenyloxy)-4-fluorophenyl)-, O-(1-methylethyl) ester: Similar structure but with a fluoro group instead of a chloro group.

Uniqueness

Carbamothioic acid, (3-(2-butenyloxy)-4-chlorophenyl)-, O-(1-methylethyl) ester, (E)- is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

165549-70-2

Molecular Formula

C14H18ClNO2S

Molecular Weight

299.8 g/mol

IUPAC Name

O-propan-2-yl N-[3-[(E)-but-2-enoxy]-4-chlorophenyl]carbamothioate

InChI

InChI=1S/C14H18ClNO2S/c1-4-5-8-17-13-9-11(6-7-12(13)15)16-14(19)18-10(2)3/h4-7,9-10H,8H2,1-3H3,(H,16,19)/b5-4+

InChI Key

LBYJZZVZGAZWLU-SNAWJCMRSA-N

Isomeric SMILES

C/C=C/COC1=C(C=CC(=C1)NC(=S)OC(C)C)Cl

Canonical SMILES

CC=CCOC1=C(C=CC(=C1)NC(=S)OC(C)C)Cl

Origin of Product

United States

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